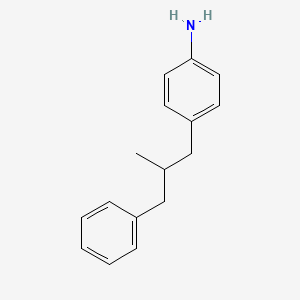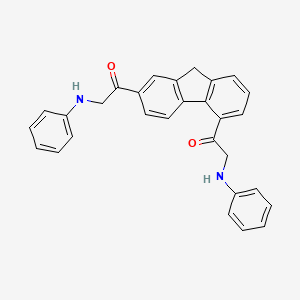
1,1'-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is an organic compound that features a fluorene backbone with two anilinoethanone groups attached at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) typically involves the reaction of fluorene derivatives with aniline and ethanone derivatives under specific conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where fluorene is reacted with aniline and acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere and at controlled temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization and chromatography to achieve the desired product quality and quantity.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or other functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of 1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,9-Di-n-octylfluorene-2,7-diboronic acid bis(pinacol) ester: Used in organic solar cells and OLEDs.
9,9-(9,9-Dimethyl-9H-fluorene-2,7-diyl)bis-9H-carbazole: A phosphorescent host material for OLED devices.
(((9H-Fluorene-9,9-diyl)bis(4,1-phenylene))bis(oxy))bis(ethane-2,1-diyl) diacrylate: Utilized in polymer chemistry and materials science.
Uniqueness
1,1’-(9H-Fluorene-2,5-diyl)bis(2-anilinoethan-1-one) is unique due to its specific substitution pattern on the fluorene backbone, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for applications requiring specific molecular interactions and properties.
Eigenschaften
CAS-Nummer |
88093-10-1 |
|---|---|
Molekularformel |
C29H24N2O2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
2-anilino-1-[5-(2-anilinoacetyl)-9H-fluoren-2-yl]ethanone |
InChI |
InChI=1S/C29H24N2O2/c32-27(18-30-23-9-3-1-4-10-23)20-14-15-25-22(16-20)17-21-8-7-13-26(29(21)25)28(33)19-31-24-11-5-2-6-12-24/h1-16,30-31H,17-19H2 |
InChI-Schlüssel |
BYTNXEGDLREBQA-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C3=C1C=C(C=C3)C(=O)CNC4=CC=CC=C4)C(=CC=C2)C(=O)CNC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(4-Methoxy-3-methylphenyl)methyl]glycine](/img/structure/B14391044.png)
![(2S,3S)-2,3-Dimethyl-2,3-dihydro-8H-cyclohepta[b]thiophen-8-one](/img/structure/B14391052.png)
![4-Methyldihydro-6H-pyrazolo[1,2-a][1,2,4]triazine-1,3(2H,4H)-dione](/img/structure/B14391059.png)

![Pentyl 4-{[cyano(phenyl)methyl]amino}benzoate](/img/structure/B14391067.png)
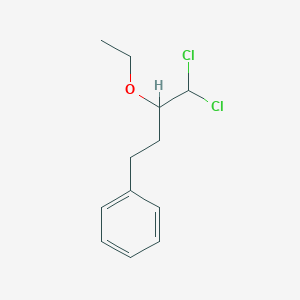

![N'-[4-Chloro-2-(trifluoromethyl)phenyl]-N-heptyl-N-(2-phenylethyl)urea](/img/structure/B14391104.png)
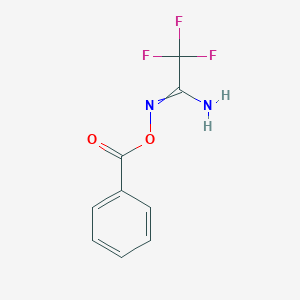
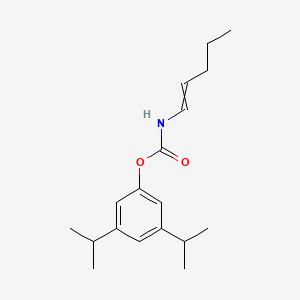

![Hexadecyl 2-[(4-nitrobenzoyl)oxy]benzoate](/img/structure/B14391116.png)
![[2-Methyl-3-(pyridin-3-yl)phenyl]methanol](/img/structure/B14391117.png)
